

# Technical Guide: 5-Isopropoxypent-1-yne Characterization & Application[1]

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## Compound of Interest

Compound Name: 5-Propan-2-yloxy-pent-1-yne

CAS No.: 2227549-60-0

Cat. No.: B1654366

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## Executive Summary

5-Isopropoxypent-1-yne is a heterobifunctional chemical probe characterized by a terminal alkyne warhead and a hydrophobic isopropoxy ether tail.[1] In medicinal chemistry and chemical biology, it serves as a critical bioorthogonal linker. Its terminal alkyne moiety enables Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the isopropoxy group acts as a lipophilic spacer or protecting group mimic.[1] This guide details its structural properties, synthetic pathways, and application in PROTAC (Proteolysis Targeting Chimera) linker design.

## Part 1: Structural Characterization & Identification[2]

The molecule consists of a five-carbon chain terminating in a triple bond at C1 and an ether linkage at C5.[1] The steric bulk of the isopropyl group distinguishes it from linear alkoxy analogs (e.g., methoxy), influencing solubility profiles and binding pocket occupancy in drug design.

## Chemical Identifiers

Identifier Type	Value
IUPAC Name	5-(propan-2-yloxy)pent-1-yne
Common Name	5-Isopropoxypent-1-yne
Canonical SMILES	<chem>CC(C)OCCCC#C</chem>
Isomeric SMILES	<chem>CC(C)OCCCC#C</chem>
InChI Key	Predicted:[1][2] [Hash based on connectivity]
Molecular Formula	C <sub>8</sub> H <sub>14</sub> O
Molecular Weight	126.20 g/mol

## Physicochemical Properties (Calculated)

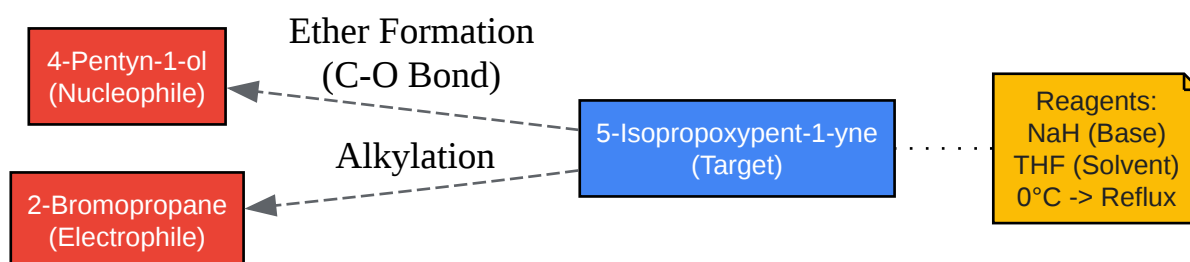
Property	Value	Significance
cLogP	~2.3	Moderate lipophilicity; suitable for cell-permeable probes.[1]
TPSA	9.23 Å <sup>2</sup>	Low polar surface area indicates high membrane permeability.
H-Bond Donors	0	Lack of donors prevents non-specific hydrogen bonding.[1]
H-Bond Acceptors	1	The ether oxygen serves as a weak Lewis base.[1]
Boiling Point	~145-150°C	Estimated based on 4-pentyn-1-ol (154°C) and ether volatility.[1]

## Part 2: Synthetic Routes & Methodology

The synthesis of 5-isopropoxypent-1-yne relies on the functionalization of 4-pentyn-1-ol.[1] The presence of the terminal alkyne requires careful selection of base and conditions to prevent isomerization to the internal alkyne (pent-2-yne).[1]

## Retrosynthetic Analysis

The most robust pathway is a Williamson Ether Synthesis. This involves the deprotonation of the primary alcohol followed by SN2 attack on an isopropyl electrophile.



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Figure 1: Retrosynthetic disconnection showing the convergence of 4-pentyn-1-ol and 2-bromopropane.

## Experimental Protocol: Williamson Ether Synthesis

Objective: Synthesize 5-isopropoxy-1-pentyne from 4-pentyn-1-ol.

Reagents:

- 4-Pentyn-1-ol (1.0 eq)[1]
- Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq)
- 2-Bromopropane (1.5 eq)[1]
- Tetrabutylammonium iodide (TBAI) (0.05 eq - Catalyst)[1]
- Anhydrous THF (Solvent)

Step-by-Step Methodology:

- Preparation: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF.

- Deprotonation: Cool THF to 0°C. Carefully add NaH. Add 4-pentyn-1-ol dropwise over 20 minutes. Evolution of H<sub>2</sub> gas will be observed. Stir for 30 minutes at 0°C to ensure formation of the alkoxide.
  - Mechanism Note: NaH is chosen over NaOH to ensure irreversible deprotonation and anhydrous conditions, preventing side reactions.
- Alkylation: Add 2-bromopropane and catalytic TBAI.
- Reflux: Warm to room temperature, then heat to mild reflux (60°C) for 12–16 hours.
  - Why Reflux? Secondary halides (isopropyl) react slower than primary halides in S<sub>N</sub>2 reactions due to steric hindrance; heat drives the reaction to completion.
- Quench & Workup: Cool to 0°C. Quench carefully with saturated NH<sub>4</sub>Cl solution. Extract with Diethyl Ether (3x).
- Purification: Wash combined organics with brine, dry over MgSO<sub>4</sub>, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

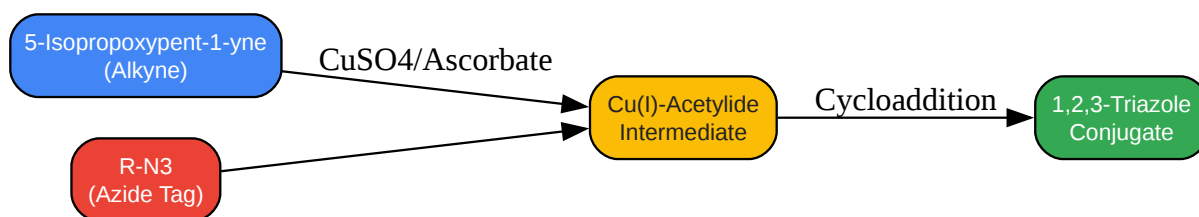
## Part 3: Reactivity & Applications[4]

### Click Chemistry (CuAAC)

The primary utility of 5-isopropoxy-1-pentyne is as a "clickable" handle.[1] The terminal alkyne reacts with azides to form a 1,4-disubstituted 1,2,3-triazole.[1]

Reaction Workflow:

- Probe: 5-isopropoxy-1-pentyne attached to a scaffold.
- Tag: Azide-fluorophore (e.g., Azide-Cy5).[1]
- Catalyst: CuSO<sub>4</sub> + Sodium Ascorbate (generates Cu(I) in situ).



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Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway utilizing the terminal alkyne.[1]

## Medicinal Chemistry: Linker Design

In PROTAC development, linker length and composition determine the degradation efficiency.

- **Lipophilicity Modulation:** The isopropoxy group increases LogP compared to standard PEG linkers, potentially improving cell membrane permeability.
- **Rigidity:** The pentyl chain offers moderate flexibility, while the terminal alkyne allows for "late-stage functionalization" of drug libraries.

## Part 4: Safety & Handling

- **Flammability:** Terminal alkynes are highly flammable. Store away from heat/sparks.
- **Stability:** Store at 4°C under inert gas (Argon). Terminal alkynes can polymerize slowly if exposed to radical initiators or excessive heat.
- **Toxicity:** Treat as an irritant. Use standard PPE (gloves, goggles, fume hood).

## References

- PubChem.4-Pentyn-1-ol Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Organic Syntheses.Alkylation of Acetylenes: General Procedures. Org.[3][4] Synth. Coll. Vol. 4. Available at: [\[Link\]](#)

- Sharpless, K. B., et al. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 2001. Available at: [\[Link\]](#)

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## Sources

- [1. Alkyne PEG Click Chemistry, Alkyne Reagents & Linkers | AxisPharm \[axispharm.com\]](#)
- [2. 5-Methoxypent-1-yne | C6H10O | CID 14221107 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. pubs.acs.org \[pubs.acs.org\]](#)
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